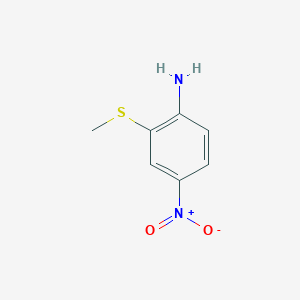

2-(Methylsulfanyl)-4-nitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

69373-39-3 |

|---|---|

Molecular Formula |

C7H8N2O2S |

Molecular Weight |

184.22 g/mol |

IUPAC Name |

2-methylsulfanyl-4-nitroaniline |

InChI |

InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 |

InChI Key |

XGKPTUGEOCZLIW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(Methylsulfanyl)-4-nitroaniline and Analogues

Direct synthesis routes offer a versatile approach to constructing the target molecule and its derivatives. These methods focus on the controlled and regioselective placement of the methylsulfanyl and nitro groups onto an aniline (B41778) or a related aromatic framework.

Approaches Involving Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an appropriate electrophile to introduce a desired functional group. wikipedia.org

In the context of synthesizing this compound, a suitable starting material would be an aniline derivative where the amino group, or a protected form of it, acts as the DMG. The strong basicity of organolithium compounds facilitates the deprotonation at the ortho position. baranlab.org Subsequent reaction with a methyl-containing electrophile, such as dimethyl disulfide (CH₃SSCH₃), would introduce the methylsulfanyl group at the 2-position.

Key Features of Directed Ortho-Metallation:

| Feature | Description |

| Directing Group | The amino or a protected amino group guides the metalation to the ortho position. baranlab.org |

| Base | Strong bases like n-butyllithium or sec-butyllithium (B1581126) are commonly used. baranlab.org |

| Electrophile | Dimethyl disulfide is a common reagent for introducing the methylsulfanyl group. |

| Regioselectivity | High regioselectivity for ortho-substitution is a major advantage of this method. wikipedia.org |

Regioselective Introduction of the Methylsulfanyl Group

The regioselective introduction of a methylsulfanyl group is a critical step in the synthesis of this compound. Besides DoM, other methods can be employed to achieve this transformation. One common approach involves the reaction of an activated aromatic substrate with a thiolating agent. For instance, a suitably substituted nitroaniline can be reacted with a methylthiolating agent in the presence of a catalyst or under specific reaction conditions that favor substitution at the desired position.

Nitro Group Incorporation Strategies

The introduction of a nitro group onto the aromatic ring is a fundamental step in the synthesis of this compound. A common method is the nitration of a precursor molecule, such as 2-(methylsulfanyl)aniline. This is typically achieved using a mixture of nitric acid and sulfuric acid. The conditions of the nitration reaction, including temperature and the concentration of the acids, must be carefully controlled to achieve the desired regioselectivity and to avoid over-nitration or side reactions.

For example, the nitration of N-benzenesulfonyl-o-toluidine with 62% nitric acid in chlorobenzene (B131634) at 40-50°C yields the 5-nitro derivative, which can then be hydrolyzed to 5-nitro-o-toluidine in an 80% yield. chemicalbook.com This highlights the importance of protecting groups and reaction conditions in directing the nitration.

Synthesis via Precursor Modification

An alternative synthetic strategy involves the modification of readily available precursors that already contain some of the required functional groups. This can be an efficient approach, particularly when the precursors are commercially available or easily synthesized.

Conversion of Related Nitroanilines

The synthesis of this compound can be accomplished by starting with a related nitroaniline and introducing the methylsulfanyl group. For instance, a dihalogenated nitrobenzene (B124822) could undergo a nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (B1210775) to introduce the methylsulfanyl group. The remaining halogen can then be converted to an amino group through various methods, such as reaction with ammonia (B1221849) or a protected amine, followed by deprotection.

Alkylation of Thiolated Nitrobenzene Derivatives

Another precursor-based approach involves the alkylation of a thiolated nitrobenzene derivative. This strategy begins with a nitrobenzene derivative containing a thiol group at the 2-position and a leaving group (such as a halogen) at the 4-position. The thiol group can be alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methylsulfanyl group. Subsequently, the leaving group at the 4-position can be displaced by an amino group via a nucleophilic aromatic substitution reaction to yield the final product.

Reductive Pathways to Obtain Amino Derivatives

The conversion of this compound to its corresponding amino derivative, 4-(methylsulfanyl)-1,2-benzenediamine, is a pivotal transformation, yielding a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules. The primary method to achieve this is through the reduction of the nitro group (-NO2) to an amino group (-NH2).

Catalytic hydrogenation stands out as a common and efficient method for this transformation. A patented process describes the hydrogenation of 4-thiophenyl-2-nitroaniline using Raney nickel as the catalyst. google.com In this method, lithium hydroxide (B78521) acts as a promoter, and methanol (B129727) is used as the solvent, with hydrogen gas serving as the hydrogen source. The reaction system's pH is maintained above 10 to facilitate the reduction to 4-thiophenyl-o-phenylenediamine, effectively 4-(methylsulfanyl)-1,2-benzenediamine. google.com This approach is highlighted as a more cost-effective and environmentally friendly alternative to older reduction methods. google.com

Other general methods for the reduction of nitroanilines, which are applicable to this compound, have been extensively studied. One such method involves the use of sodium borohydride (B1222165) (NaBH4) in an aqueous medium, catalyzed by copper ferrite (B1171679) (CuFe2O4) nanoparticles. nih.govresearchgate.net This system has proven effective for the rapid reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamines, with the catalyst being magnetically separable and reusable for several cycles. nih.govresearchgate.net The reduction of the nitro group is confirmed by the disappearance of the characteristic yellow color of the nitroaniline solution. rdd.edu.iq These catalytic systems represent a significant advancement, offering high conversion rates in short reaction times at room temperature. nih.govresearchgate.net

The resulting product, 4-(methylsulfanyl)-1,2-benzenediamine, is a key building block in synthetic chemistry, particularly for creating pharmaceuticals and other biologically active compounds.

Advanced Synthetic Techniques and Optimization

To enhance reaction efficiency, reduce environmental impact, and improve scalability, modern synthetic techniques are being explored for the synthesis of nitroaromatic compounds and their derivatives. While specific applications of these techniques to this compound are not widely documented, their successful implementation for related compounds demonstrates their potential.

Ultrasonic-Assisted Reaction Conditions

Ultrasound-assisted organic synthesis utilizes the energy from acoustic cavitation to accelerate chemical reactions. This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. jocpr.com The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, providing the energy for chemical transformations. jocpr.com

This methodology has been successfully applied to the synthesis of various heterocyclic compounds, such as quinolines and pyrroles, often in greener solvents like water or polyethylene (B3416737) glycol (PEG). jocpr.comnih.govmdpi.com For instance, ultrasound irradiation has been used for the efficient synthesis of 2-aminothiophenes and isoindolin-1-one (B1195906) derivatives. jocpr.comnih.gov Given the utility of these techniques in related syntheses, ultrasonic assistance could potentially be applied to optimize the synthesis or subsequent reactions of this compound, offering an energy-efficient and rapid alternative to traditional heating.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is another advanced technique that can dramatically reduce reaction times, from hours to minutes, while often increasing product yields. The process involves heating the reaction mixture with microwave irradiation, which leads to efficient and uniform heating.

Although specific protocols for this compound are not available in the current literature, microwave technology is widely used for a variety of organic transformations, including the synthesis of heterocyclic compounds like quinazolines. The key benefits include remarkably short reaction times, high yields, and simplified purification procedures, which contribute to more ecologically sustainable synthetic approaches by reducing solvent volume and energy consumption.

Continuous Flow Reactor Implementations for Scalability

Continuous flow chemistry has emerged as a key technology for improving the safety, efficiency, and scalability of chemical processes, particularly for reactions that are highly exothermic or involve hazardous intermediates, such as nitration and diazotization. researchgate.netacs.orgchemistryviews.org

Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to operate safely at elevated temperatures and pressures. smolecule.com This technology minimizes the accumulation of unstable intermediates, a significant advantage in nitration processes which are known to be hazardous. chemistryviews.org For instance, a continuous-flow process has been developed for the synthesis of m-nitrothioanisole, a compound structurally related to this compound. acs.org Furthermore, the reduction of nitro compounds to amines has been efficiently performed in continuous-flow reactors using reagents like trichlorosilane. beilstein-journals.org The implementation of continuous flow for the synthesis and reduction of this compound could offer significant advantages in terms of safety, reproducibility, and scalability for industrial production. chemistryviews.orgsmolecule.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The application of these principles is crucial in modern synthetic chemistry.

For the synthesis and transformation of this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or polyethylene glycol (PEG) can significantly reduce the environmental impact of a process. jocpr.commdpi.com

Catalysis: The use of recoverable and reusable catalysts, such as the magnetic CuFe2O4 nanoparticles for nitro group reduction, aligns with green chemistry principles by minimizing waste. nih.govresearchgate.net Catalyst-free reactions, where possible, are also a highly desirable green alternative. mdpi.com

Process Intensification: Continuous flow processing is a prime example of process intensification. It leads to safer processes, higher yields, reduced waste, and is more energy-efficient, making it a cornerstone of green chemical manufacturing. chemistryviews.orgunibo.it

By integrating these advanced techniques and principles, the synthesis and subsequent chemical transformations of this compound can be made more sustainable, efficient, and safer.

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The electronic nature of the substituents on the aromatic ring profoundly impacts its susceptibility to nucleophilic attack.

The presence of a strongly electron-withdrawing nitro group at the para-position relative to the methylsulfanyl group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para to it. libretexts.org In 2-(methylsulfanyl)-4-nitroaniline, this effect makes the positions ortho to the nitro group (and meta to the amine) susceptible to nucleophilic attack, should a suitable leaving group be present.

Furthermore, in highly activated aromatic systems, the nitro group itself can act as a leaving group in nucleophilic substitution reactions. rsc.orgrsc.org For a reaction to proceed via this pathway, the attack of a nucleophile must occur at the carbon atom bearing the nitro group. The reaction proceeds through an addition-elimination mechanism, where the expulsion of the nitrite (B80452) ion is a key step. rsc.org Although less common than halide displacement, the displacement of a nitro group is a viable synthetic route, particularly with soft nucleophiles. researchgate.net

The amine group in this compound behaves as a typical aromatic amine, capable of acting as a nucleophile. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the para-nitro group. Nevertheless, it can undergo a range of common transformations.

Alkylation: The amine nitrogen can be alkylated. For instance, N-methylation would yield N-methyl-2-(methylsulfanyl)-4-nitroaniline. A related compound, N-methyl-4-(methylsulfonyl)-2-nitrobenzenamine, is known in the chemical literature, suggesting this transformation is feasible. cymitquimica.com

Acetylation: Acetylation is a common reaction used to protect the amine functionality. Reacting this compound with acetic anhydride (B1165640) would yield the corresponding acetanilide. This strategy is often employed in multi-step syntheses to prevent unwanted side reactions at the amine group, such as during oxidation or nitration reactions. smolecule.com

Reactions of the Nitro Group

The nitro group is a versatile functional group that serves as a precursor to other nitrogen-containing moieties, most notably through reduction.

The most common transformation of the nitro group in this compound is its reduction to a primary amine, which would yield 2-(methylsulfanyl)benzene-1,4-diamine . This reaction can be achieved through various methods, including catalytic hydrogenation or chemical reduction. rdd.edu.iq

Catalytic hydrogenation using agents like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) with molecular hydrogen (H₂) is a highly efficient method. A patented process describes the hydrogenation of the structurally similar 4-thiophenyl-2-nitroaniline to its corresponding o-phenylenediamine (B120857) using Raney nickel as the catalyst and lithium hydroxide (B78521) as a promoter in methanol (B129727). google.com The reaction conditions typically involve elevated pressure and temperature. google.com

Chemical reduction offers an alternative pathway. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl), are effective for reducing nitroarenes to anilines. nih.govtaylorandfrancis.com The use of nanocatalysts in conjunction with NaBH₄ has been shown to significantly accelerate the reduction of nitroanilines in aqueous media. rdd.edu.iqnih.gov

Table 1: Selected Methods for the Reduction of Nitroanilines

| Reducing System | Substrate Example | Product | Key Conditions | Reference |

| Raney Nickel, H₂ | 4-thiophenyl-2-nitroaniline | 4-thiophenyl-o-phenylenediamine | Methanol solvent, LiOH promoter, 60-65 °C | google.com |

| NaBH₄, CuFe₂O₄ Nanoparticles | 2-Nitroaniline (B44862) | o-phenylenediamine (o-PDA) | Aqueous medium, room temperature | nih.gov |

| NaBH₄, Ag Nanoparticles | 2-Nitroaniline | o-phenylenediamine (o-PDA) | Aqueous medium | rdd.edu.iqtaylorandfrancis.com |

| Indium, 2-bromo-2-nitropropane | 2-Nitroaniline | 2,1-benzisoxazoles | Methanol/Water co-solvent | clockss.org |

The reduction of the nitro group can be coupled with condensation reactions to form heterocyclic structures or new C-N bonds in a single synthetic operation.

One such example is the indium-mediated reductive intermolecular coupling of 2-nitroaniline with aromatic aldehydes. clockss.org This reaction proceeds to form benzimidazoles. In this process, the nitro group is reduced, and the resulting intermediate condenses with the aldehyde. Applying this to this compound would likely involve the initial reduction of the nitro group to an amino group, followed by condensation with an aldehyde and subsequent cyclization to form a substituted benzimidazole (B57391).

Another important class of these reactions is the reductive coupling of nitroarenes with various partners.

With Alkyl Halides: Iron-catalyzed reductive coupling of nitroarenes with primary, secondary, or tertiary alkyl halides provides a direct route to N-alkylated and N,N-dialkylated anilines. researchgate.net

With Aryl Sulfinates: Nitroarenes can undergo reductive coupling with aryl sulfinates using reagents like sodium bisulfite, with or without a tin(II) chloride co-reductant, to produce aryl sulfonamides. nih.govacs.org This method bypasses the need for sulfonyl chlorides and potentially reactive amines. The proposed mechanism involves the initial two-electron reduction of the nitroarene to a nitroso intermediate, which is then trapped by the sulfinate. acs.org

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is susceptible to oxidation. This transformation typically proceeds in a stepwise manner, first yielding the methylsulfinyl group (-SOCH₃) and, upon further oxidation, the methylsulfonyl group (-SO₂CH₃).

The oxidation can be carried out using various oxidizing agents. Mild conditions, for example using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), can selectively produce the corresponding sulfoxide (B87167), 2-(methylsulfinyl)-4-nitroaniline .

Using an excess of a stronger oxidizing agent will typically lead to the fully oxidized sulfone, 2-(methylsulfonyl)-4-nitroaniline . This sulfone derivative is a known compound (CAS 96-74-2) and is noted for its own distinct chemical reactivity, including the ability of the sulfonyl group to act as a powerful directing group in ortho-metalation reactions. smolecule.com

Oxidation to Sulfinyl and Sulfonyl Derivatives

The sulfur center in this compound is readily susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. This transformation is a fundamental reaction of thioethers. researchgate.net The oxidation state of the resulting product can typically be controlled by the choice of oxidizing agent and the reaction conditions. acsgcipr.org

Commonly, hydrogen peroxide (H₂O₂) is employed, often in the presence of a catalyst, to facilitate this oxidation. rsc.org The initial oxidation of the sulfide (B99878) yields 2-(methylsulfinyl)-4-nitroaniline. Due to the electron-rich nature of the sulfoxide intermediate, it can undergo further oxidation under appropriate conditions to yield the fully oxidized 2-(methylsulfonyl)-4-nitroaniline. acsgcipr.orgorganic-chemistry.org The strong electron-withdrawing character of the sulfonyl group in the final product significantly influences the electronic properties of the aromatic ring. rsc.org Reagents such as Selectfluor in aqueous media have also been shown to be highly effective for the clean and efficient oxidation of sulfides to sulfones. organic-chemistry.org

| Oxidant | Target Product | Typical Conditions | Ref. |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic acid or metal catalyst; temperature control dictates product selectivity. | rsc.org |

| Potassium Permanganate (KMnO₄) | Sulfone | Often supported on manganese dioxide; can be performed under solvent-free conditions. | organic-chemistry.org |

| Selectfluor | Sulfone | Aqueous solvent (H₂O), ambient temperature. | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfoxide or Sulfone | Solid-state or solvent-free conditions. | organic-chemistry.org |

Electrophilic Alkylation of the Thioether

The thioether moiety in this compound possesses a nucleophilic sulfur atom that can react with electrophilic alkylating agents. This reaction results in the formation of a sulfonium (B1226848) salt. The process typically follows a second-order rate law, being first order in both the thioether and the electrophile. nih.gov

For instance, treatment with an alkyl halide, such as methyl iodide (MeI) or benzyl (B1604629) bromide (BzBr), leads to the formation of a ternary sulfonium salt. The reaction proceeds via a direct nucleophilic attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent in an Sₙ2-type mechanism. The resulting sulfonium salt is a positively charged species, which can be isolated as a salt with the corresponding counter-ion (e.g., iodide or bromide). Kinetic studies on related nickel(II) arylthiolate complexes show that such alkylation reactions proceed to yield the corresponding organosulfide and a metal-halide complex. nih.gov

Cleavage and Derivatization Strategies for Methylthio Ethers

Cleavage of the carbon-sulfur bond in methylthio ethers is a critical strategy for further derivatization, particularly for unmasking a thiophenol functional group. Aryl methyl ethers are generally stable, and their cleavage requires specific and often harsh conditions, such as the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com

Analogous methods can be applied to aryl methyl thioethers. The cleavage of the S-CH₃ bond in this compound would yield 2-amino-5-nitrothiophenol. This thiophenol intermediate is highly valuable as it is a direct precursor for the synthesis of fused heterocyclic systems. Reagents such as 2-(diethylamino)ethanethiol (B140849) have been developed for the efficient deprotection of aromatic methyl ethers to yield phenols, and similar nucleophilic reagents can be effective for cleaving methyl thioethers. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Tsuji-Trost for related compounds)

While this compound itself is not a direct substrate for the classical Tsuji-Trost reaction, related allylic thioethers can participate in this important palladium-catalyzed transformation. The Tsuji-Trost reaction involves the palladium-catalyzed substitution of a substrate bearing a leaving group in an allylic position. wikipedia.orgnumberanalytics.com In a modified version, an allylic thioether can serve as the substrate, where the palladium catalyst facilitates the departure of the thioallyl group and formation of a π-allylpalladium complex, which is then attacked by a nucleophile. nrochemistry.comorganic-chemistry.org

More broadly, aryl thioethers are increasingly utilized as coupling partners in a variety of palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the methylthio group can function as a leaving group in Suzuki-Miyaura or Stille-type couplings. The development of specific ligand systems, such as those incorporating bulky phosphine (B1218219) ligands, has been crucial for enabling the efficient coupling of less reactive C-S bonds. researchgate.netnih.gov This approach overcomes the limited commercial availability and instability of some aryl halides and boronic acids. nih.gov

| Coupling Reaction | Description | Catalyst/Ligand System | Ref. |

| Thioetherification | Cross-coupling of thiols with aryl halides to form thioethers. | Pd(OAc)₂ / 1,1′-bis(diisopropylphosphino)ferrocene | researchgate.net |

| C-S Coupling | General formation of aryl thioethers from aryl bromides/iodides and thiols. | Pd complexes with CyPF-tBu ligand | nih.gov |

| Decarbonylative C-S Coupling | Transformation of thioesters into thioethers. | Pd and Ni-based catalysts | acs.org |

| Benzyl Aryl Thioether Synthesis | In situ deprotection of benzyl thioacetates for coupling with aryl halides. | Palladium catalysts | acs.org |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, featuring an amino group ortho to a thioether, is an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzothiazoles. mdpi.comekb.eg Benzothiazoles are a class of bicyclic compounds with significant applications in medicinal chemistry and materials science. mdpi.com

The most common synthetic route involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or acyl chloride. tandfonline.comtandfonline.com To utilize this compound for this purpose, the methyl group must first be cleaved to generate the reactive 2-amino-5-nitrothiophenol intermediate in situ. This thiophenol then undergoes condensation with the carbonyl compound to form a Schiff base or related intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the thiol onto the imine carbon. A final oxidation/aromatization step yields the stable benzothiazole (B30560) ring system. ekb.eg Various catalysts, including Brønsted acids, Lewis acids, and nanoparticle-based systems, have been developed to promote this transformation under mild and efficient conditions. ekb.egtandfonline.com

| Reagent Partner | Catalyst/Conditions | Resulting Product | Ref. |

| Aldehydes | H₂O₂/HCl in Ethanol | 2-Substituted Benzothiazole | mdpi.com |

| Aldehydes | Amberlite IR-120 resin, Microwave | 2-Substituted Benzothiazole | mdpi.com |

| β-Diketones | Brønsted acid (e.g., TFOH), solvent-free | 2-Substituted Benzothiazole | ekb.eg |

| Nitriles | Brønsted acid (e.g., TFOH) | 2-Substituted Benzothiazole | ekb.eg |

| Carboxylic Acids | P₄S₁₀, Microwave | 2-Substituted Benzothiazole | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and their environment, making it a powerful tool for functional group identification and structural analysis.

While a complete, experimentally verified FT-IR spectrum for 2-(Methylsulfanyl)-4-nitroaniline is not widely published, the characteristic absorption bands can be predicted based on the known frequency ranges of its constituent functional groups. The electron-donating amino group and electron-withdrawing nitro group, along with the methylsulfanyl group, influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring.

Key expected FT-IR absorption bands include:

N-H Stretching: The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (-SCH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

N-O Stretching (Nitro Group): The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact position is sensitive to electronic effects from other substituents.

C=C Aromatic Ring Stretching: The benzene (B151609) ring itself gives rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration usually occurs in the 1250-1360 cm⁻¹ range.

C-S Stretching: The thioether C-S linkage produces weak absorptions in the 600-800 cm⁻¹ region.

Table 1: Predicted FT-IR Characteristic Band Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3500 | Asymmetric Stretching | Amino (-NH₂) |

| 3350 - 3400 | Symmetric Stretching | Amino (-NH₂) |

| 3000 - 3100 | C-H Stretching | Aromatic Ring |

| 2850 - 2960 | C-H Stretching | Methyl (-SCH₃) |

| 1600 - 1650 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1500 - 1560 | Asymmetric N-O Stretching | Nitro (-NO₂) |

| 1450 - 1600 | C=C Stretching | Aromatic Ring |

| 1300 - 1370 | Symmetric N-O Stretching | Nitro (-NO₂) |

| 1250 - 1360 | C-N Stretching | Aromatic |

| 600 - 800 | C-S Stretching | Thioether |

FT-Raman spectroscopy provides complementary information to FT-IR. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce stronger signals in Raman spectra.

For this compound, the key Raman active modes would include:

Symmetric NO₂ Stretch: This vibration, expected around 1300-1370 cm⁻¹, is typically very strong in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, gives a characteristically strong Raman signal.

C-S and S-CH₃ Vibrations: The sulfur-containing moieties are generally good Raman scatterers, with C-S stretching and S-CH₃ deformation modes being readily observable.

N-H Stretching: While strong in IR, N-H stretches are often weaker in Raman spectra.

Direct experimental data for the target molecule can be supplemented by analyzing the spectra of structurally similar compounds. A study by Arjunan et al. (2005) on 2-(methylthio)aniline (B147308) provides an excellent basis for comparison, as it represents the parent structure of this compound without the C4-nitro group. nih.gov

The introduction of a strong electron-withdrawing nitro group at the para-position relative to the amino group is expected to cause significant shifts in the vibrational frequencies. Specifically, the C-N stretching and NH₂ bending frequencies would be altered due to changes in electron density. The symmetric and asymmetric NO₂ stretching vibrations would be the most prominent new features in the spectrum.

Table 2: Experimental Vibrational Frequencies (cm⁻¹) for the Related Compound 2-(Methylthio)aniline nih.gov

| FT-IR (Liquid Phase) | FT-Raman (Liquid Phase) | Assignment |

|---|---|---|

| 3461 | 3459 | νas(NH₂) |

| 3373 | 3371 | νs(NH₂) |

| 3055 | 3054 | ν(CH) aromatic |

| 2920 | 2919 | νs(CH₃) |

| 1621 | 1619 | δ(NH₂) |

| 1586 | 1588 | ν(CC) |

| 1478 | 1479 | ν(CC) |

| 1301 | 1302 | ν(C-N) |

| 655 | 654 | ν(C-S) |

ν = stretching; δ = bending; as = asymmetric; s = symmetric

Comparing these values, one would predict that in this compound, the ν(C-N) frequency might shift, and the NH₂ vibrational frequencies could also be perturbed due to the electronic push-pull effect established by the NH₂ and NO₂ groups across the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon and hydrogen framework of a molecule. The chemical shifts of nuclei provide information about their electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino, aromatic, and methyl protons. The positions of the aromatic protons are heavily influenced by the directing effects of the three substituents.

Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

Methyl Protons (-SCH₃): A sharp singlet corresponding to the three equivalent methyl protons. Its chemical shift would be downfield from typical aliphatic protons due to the deshielding effect of the adjacent sulfur atom, likely in the 2.4-2.6 ppm range.

Aromatic Protons: The benzene ring has three protons.

H3: This proton is ortho to both the -SCH₃ and -NO₂ groups. It is expected to be a doublet, coupled to H5.

H5: This proton is ortho to the -NO₂ group and meta to the -SCH₃ group. It is expected to be a doublet of doublets, coupled to H3 and H6.

H6: This proton is ortho to the -NH₂ group and meta to the -NO₂ group. It is expected to be a doublet, coupled to H5.

The strong electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group will dictate the chemical shifts. Protons ortho and para to the nitro group will be shifted significantly downfield, while those ortho and para to the amino group will be shifted upfield.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | Variable | broad singlet (br s) | N/A |

| -SCH₃ | ~2.5 | singlet (s) | N/A |

| H3 | ~7.8 - 8.0 | doublet (d) | J (H3-H5) ≈ 2-3 Hz (meta) |

| H5 | ~7.9 - 8.1 | doublet of doublets (dd) | J (H5-H6) ≈ 8-9 Hz (ortho), J (H5-H3) ≈ 2-3 Hz (meta) |

| H6 | ~6.7 - 6.9 | doublet (d) | J (H6-H5) ≈ 8-9 Hz (ortho) |

The ¹³C NMR spectrum will provide further confirmation of the structure, showing a total of seven distinct carbon signals: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

Methyl Carbon (-SCH₃): Expected to appear in the aliphatic region, around 15-20 ppm.

Aromatic Carbons:

C1 (-NH₂): The carbon attached to the amino group will be shielded and appear at a relatively upfield position for aromatic carbons.

C2 (-SCH₃): The carbon bearing the methylsulfanyl group.

C4 (-NO₂): The carbon attached to the nitro group will be significantly deshielded (shifted downfield).

C3, C5, C6: These carbons attached to hydrogen atoms will have chemical shifts influenced by the neighboring substituents.

Table 4: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C4 | ~145 - 150 | Attached to -NO₂ (deshielded) |

| C1 | ~140 - 145 | Attached to -NH₂ |

| C2 | ~135 - 140 | Attached to -SCH₃ |

| C6 | ~125 - 130 | CH |

| C5 | ~120 - 125 | CH |

| C3 | ~115 - 120 | CH |

| -SCH₃ | ~15 - 20 | Methyl Carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

COSY (Correlation Spectroscopy) would reveal the scalar couplings between protons, establishing the connectivity of the aromatic protons on the benzene ring. For instance, a cross-peak between the proton at position 3 and the proton at position 5 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the chemical shifts of the protonated aromatic carbons and the methyl group carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary carbons, such as C-1, C-2, and C-4, by observing correlations from the neighboring protons. For example, the protons of the methyl group (S-CH₃) would be expected to show an HMBC correlation to the carbon atom at position 2 (C2), confirming the attachment of the methylsulfanyl group.

A hypothetical table of expected 2D NMR correlations is presented below based on the known structure of the molecule.

| Proton | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| H3 | H5 | C1, C2, C4, C5 |

| H5 | H3, H6 | C1, C3, C4, C6 |

| H6 | H5 | C2, C4, C5 |

| -SCH₃ | - | C2 |

| Carbon | Expected HSQC Correlation (with Protons) |

| C3 | H3 |

| C5 | H5 |

| C6 | H6 |

| -SCH₃ | -SCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound are significantly influenced by the interplay of the amino, methylsulfanyl, and nitro groups, which can be effectively probed using UV-Vis spectroscopy.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands in the ultraviolet and visible regions, arising from π → π* and intramolecular charge transfer (ICT) transitions. The chromophore consists of the benzene ring substituted with the auxochromic amino and methylsulfanyl groups, and the chromophoric nitro group. The presence of the strong electron-donating amino group and the strong electron-withdrawing nitro group in a para-like arrangement (relative to the amino group) is expected to result in a significant redshift of the main absorption band compared to aniline (B41778) or nitrobenzene (B124822). The methylsulfanyl group, also being an electron-donating group, would further modulate the electronic transitions.

Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of the nature of its electronic transitions. For this compound, a positive solvatochromism (a redshift in more polar solvents) is anticipated for its main ICT band. This is because the excited state is expected to be more polar than the ground state due to the charge transfer from the donor groups (amino and methylsulfanyl) to the acceptor nitro group. More polar solvents will stabilize the polar excited state to a greater extent than the ground state, thus lowering the energy of the transition and shifting the absorption maximum to a longer wavelength (redshift).

A hypothetical table illustrating potential solvatochromic shifts is provided below.

| Solvent | Dielectric Constant (ε) | Expected λ_max (nm) |

| Hexane | 1.88 | Lower λ |

| Dichloromethane | 8.93 | Intermediate λ |

| Acetonitrile | 37.5 | Higher λ |

| Water | 80.1 | Highest λ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the unambiguous determination of its elemental composition. For the molecular formula C₇H₈N₂O₂S, the theoretical exact mass can be calculated and compared with the experimentally determined value, confirming the identity of the compound with high confidence.

Table of Expected HRMS Data

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₇H₈N₂O₂S⁺ | 184.0306 |

| [M+H]⁺ | C₇H₉N₂O₂S⁺ | 185.0385 |

| [M+Na]⁺ | C₇H₈N₂O₂SNa⁺ | 207.0204 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule, providing a characteristic pattern that can be used for structural confirmation. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group from the sulfanyl (B85325) moiety (CH₃), and potentially the entire methylsulfanyl group (SCH₃). The analysis of these fragment ions helps to piece together the molecular structure.

Table of Plausible Mass Spectrometry Fragments

| m/z | Possible Fragment Ion | Plausible Loss from Molecular Ion |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical |

| 138 | [M - NO₂]⁺ | Loss of a nitro radical |

| 123 | [M - NO₂ - CH₃]⁺ | Sequential loss of nitro and methyl radicals |

| 108 | [C₆H₄S]⁺ | Complex rearrangement and fragmentation |

Crystallographic Analysis

Single Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, no published reports of a successful single-crystal X-ray diffraction analysis for 2-(Methylsulfanyl)-4-nitroaniline were found. The following subsections detail the specific parameters that would be determined from such an analysis, for which no data is currently available.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The fundamental crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ), have not been determined for This compound . This foundational information is a prerequisite for any detailed structural analysis.

Molecular Conformation and Geometry in the Solid State

Without a crystal structure, the precise conformation of the This compound molecule in the solid state remains unknown. This includes critical geometric details such as bond lengths, bond angles, and the planarity of the benzene (B151609) ring and its substituents.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The nature and geometry of intermolecular interactions, particularly hydrogen bonds involving the amine (-NH2) and nitro (-NO2) groups, are crucial for understanding the crystal packing. Due to the absence of a crystal structure, no information is available on the hydrogen bonding networks within solid This compound .

Conformational Flexibility and Torsion Angle Distributions

The flexibility of the methylsulfanyl group and its orientation relative to the aromatic ring are defined by specific torsion angles. Without experimental data, the distribution of these torsion angles in the solid state is not known.

Powder X-ray Diffraction (PXRD) for Polymorph Screening and Bulk Purity

Powder X-ray diffraction is a key technique for the analysis of polycrystalline materials, providing information on phase purity and polymorphism.

There are no publicly available powder X-ray diffraction patterns for This compound . Consequently, there is no information regarding the existence of different polymorphic forms of this compound or a reference pattern to assess the bulk purity of synthesized samples.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 2-(Methylsulfanyl)-4-nitroaniline, offering a detailed understanding of its structure and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional, are instrumental in determining the most stable molecular geometry. This process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

Once the optimized geometry is obtained, vibrational analysis can be performed. This analysis predicts the frequencies of the fundamental modes of vibration of the molecule. These predicted frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, the characteristic vibrational modes for the nitro (NO₂), amino (NH₂), and methylsulfanyl (S-CH₃) groups can be calculated and assigned. Studies on similar molecules, such as 2-nitroaniline (B44862), have shown that DFT calculations can accurately predict vibrational frequencies. researchgate.net For example, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically calculated in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. researchgate.net

Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF calculations provide valuable initial insights into the electronic structure of a molecule like this compound.

HF calculations are often used as a starting point for more advanced computational methods. They can provide a qualitative understanding of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a key parameter that helps in understanding the chemical reactivity and the electronic transitions within the molecule.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing sulfur, like this compound, it is important to select a basis set that can adequately describe the electronic environment of the sulfur atom, which may require the inclusion of polarization and diffuse functions.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets (e.g., cc-pVDZ). The choice often represents a compromise between computational cost and desired accuracy. Validation of the chosen basis set is typically achieved by comparing the calculated properties with available experimental data for the same or structurally related molecules. For instance, comparing calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra allows for the determination of scaling factors to improve the agreement between theoretical and experimental results. iu.edu.sa

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic parameters, providing a direct link between the molecular structure and the experimental spectra.

Based on the vibrational frequencies and intensities calculated using DFT, it is possible to simulate the FT-IR and FT-Raman spectra of this compound. These simulated spectra can be compared with experimental spectra to aid in the assignment of the observed vibrational bands to specific molecular motions.

For example, the N-H stretching vibrations of the amino group are expected to appear in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The characteristic asymmetric and symmetric stretches of the nitro group would be prominent features in the spectrum. The presence of the methylsulfanyl group would introduce vibrations such as C-S stretching, typically observed in the 600-800 cm⁻¹ range, and S-CH₃ rocking and wagging modes at lower frequencies.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NH₂ Asymmetric Stretch | ~3450 |

| NH₂ Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | ~3100 |

| Methyl C-H Stretch | ~2950 |

| NO₂ Asymmetric Stretch | ~1580 |

| C=C Aromatic Stretch | ~1500 |

| NO₂ Symmetric Stretch | ~1340 |

| C-N Stretch | ~1300 |

| C-S Stretch | ~700 |

Note: These values are illustrative and based on typical ranges for similar functional groups. Actual calculated values would depend on the specific computational method and basis set used.

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. iu.edu.sa These calculations provide the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

The calculated chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can help in the assignment of the experimental NMR spectra. For instance, the protons on the aromatic ring will have distinct chemical shifts depending on their electronic environment, which is influenced by the electron-withdrawing nitro group and the electron-donating amino and methylsulfanyl groups. The protons of the methyl group (S-CH₃) would appear as a singlet in a specific region of the ¹H NMR spectrum. Similarly, the chemical shifts of the carbon atoms in the aromatic ring and the methyl group can be predicted and analyzed. Recent studies on related nitroaromatic compounds have demonstrated good agreement between DFT-calculated and experimental NMR chemical shifts. swinburne.edu.au

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | ~6.5 - 8.0 |

| Amino Protons (NH₂) | ~5.0 - 6.0 |

| Methyl Protons (S-CH₃) | ~2.5 |

| ¹³C NMR | |

| Aromatic Carbons | ~110 - 150 |

| Methyl Carbon (S-CH₃) | ~15 - 20 |

Note: These values are illustrative and represent typical chemical shift ranges. The actual calculated values would vary based on the computational methodology.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. These calculations allow for the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum. The method is particularly useful for understanding how chemical structure influences color and photochemical reactivity. qnl.qa

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by intramolecular charge-transfer (ICT) transitions. The electron-donating amino (-NH₂) and methylsulfanyl (-SCH₃) groups act as the donor part, while the electron-withdrawing nitro (-NO₂) group serves as the acceptor. This "push-pull" configuration leads to a significant shift of electron density from the donor-substituted part of the benzene (B151609) ring to the acceptor-substituted part upon electronic excitation.

The primary absorption band (λ_max) corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). TD-DFT calculations can predict the energy of this transition. For instance, in a study on nitro-substituted pyridocoumarins, TD-DFT was used to demonstrate that the nitro group induces an ICT, resulting in new absorption bands in the visible region. qnl.qa Similarly, for this compound, the interaction between the donor and acceptor groups is expected to result in a low-energy absorption band, likely in the visible range, indicating a colored compound.

The predicted spectrum is sensitive to the choice of functional and basis set within the DFT framework. A study on 2-nitroaniline and 4-methoxy-2-nitroaniline (B140478) employed the B3LYP functional with a 6-31G(d,p) basis set to analyze their electronic properties. nih.gov For this compound, similar computational setups would be appropriate. The predicted absorption maxima are also highly dependent on the solvent environment, a factor that can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Table 1: Illustrative TD-DFT Predicted Absorption Data for an Analogous Compound (4-methoxy-2-nitroaniline) This table presents data for a similar molecule to illustrate the typical output of a TD-DFT calculation.

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 390 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 285 | 0.25 | HOMO → LUMO+1 |

Data is hypothetical, based on typical values for similar nitroaniline derivatives.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule: the aniline (B41778) nitrogen, the methylsulfanyl group, and the benzene ring. The LUMO, conversely, should be concentrated on the electron-deficient nitro group and the aromatic ring. This spatial separation of the frontier orbitals is characteristic of push-pull molecules and is the basis for their significant ICT character.

Computational studies on the analogous molecule 4-methoxy-2-nitroaniline have shown that the introduction of an electron-donating group (like methoxy (B1213986), and by extension, methylsulfanyl) raises the HOMO energy and decreases the HOMO-LUMO gap compared to the parent 2-nitroaniline molecule. nih.gov This smaller energy gap is consistent with a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum and indicates enhanced molecular reactivity.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Analogous Nitroanilines (B3LYP/6-31G(d,p)) This table shows data for related molecules to illustrate the expected trends for this compound.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Nitroaniline | -6.58 | -2.45 | 4.13 |

| 4-Methoxy-2-nitroaniline | -6.12 | -2.31 | 3.81 |

Source: Adapted from findings on similar compounds. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto a constant electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would clearly illustrate the push-pull nature of the substituents. The most negative potential (red) is expected to be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic and hydrogen-bonding interactions. The region around the amino group's hydrogen atoms and, to a lesser extent, the methyl group hydrogens, would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. The aromatic ring would show a gradient of potential, influenced by the competing effects of the substituents.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of lone pairs, core pairs, and bonds (sigma and pi). wikipedia.orgwisc.edu This method provides a quantitative picture of bonding and delocalization effects, including hyperconjugation. A key part of NBO analysis is the examination of donor-acceptor interactions, where the stabilization energy, E(2), quantifies the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

In this compound, several key intramolecular interactions would be expected:

Lone Pair Delocalization: The lone pair electrons on the aniline nitrogen (n_N) and the sulfur atom (n_S) will delocalize into the antibonding π* orbitals of the aromatic ring. This n → π* delocalization is a major contributor to the electron-donating character of these groups.

Ring to Nitro Group Delocalization: The π electrons of the benzene ring (π_CC) will delocalize into the antibonding π* orbital of the nitro group (π_NO). This π → π interaction is the essence of the charge transfer from the ring to the nitro group.

The stabilization energies (E(2)) associated with these interactions quantify their importance. For instance, the E(2) value for the n_N → π*_ring interaction would be significant, confirming the strong resonance effect of the amino group. The analysis can also reveal weaker interactions, like hyperconjugation involving C-H bonds. NBO analysis is also sensitive to the solvent environment, showing how intermolecular interactions can influence these electronic delocalizations. rsc.org

Computational Analysis of Molecular Properties

Furthermore, the dipole moment is highly sensitive to the surrounding environment. In polar solvents, the solute molecule polarizes the solvent molecules, which in turn create a reaction field that interacts with and stabilizes the solute's dipole. This interaction generally leads to an increase in the calculated dipole moment in solution compared to the gas phase. Studies on p-nitroaniline have shown that its dipole moment increases significantly upon solvation in polar solvents. doi.orgrug.nl

The change in electronic properties, such as the UV-Vis absorption maximum (λ_max), with solvent polarity is known as solvatochromism. A positive solvatochromism (a red shift in λ_max with increasing solvent polarity) is typically observed when the excited state is more polar than the ground state. For ICT molecules like this compound, the excited state has a much larger dipole moment than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, reducing the transition energy and causing a red shift. chemrxiv.org This correlation can be computationally investigated by performing TD-DFT calculations in various solvents using a continuum solvation model.

Table 3: Illustrative Calculated Dipole Moments (μ) in Gas Phase and Different Solvents for a p-Nitroaniline Analog This table presents data for a related molecule to illustrate the expected trend.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) (Debye) |

| Gas Phase | 1.0 | 7.7 |

| Cyclohexane | 2.0 | 9.5 |

| Dioxane | 2.2 | 9.9 |

| Acetonitrile | 37.5 | 11.8 |

| Water | 78.4 | 12.1 |

Source: Data based on trends observed for p-nitroaniline. chemrxiv.org

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

The potential of this compound as a nonlinear optical (NLO) material is rooted in its molecular structure, which features both an electron-donating group (methylsulfanyl) and an electron-accepting group (nitro) attached to a π-conjugated system (the benzene ring). This "push-pull" configuration is a key design principle for creating organic molecules with significant NLO responses. The delocalization of π-electrons across the molecule, facilitated by the donor and acceptor groups, leads to substantial changes in the molecule's charge distribution upon interaction with an external electric field, such as that from a high-intensity laser.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, inducing a dipole moment. The hyperpolarizability (β), a higher-order term, quantifies the nonlinear response of the molecule to strong electric fields and is directly related to second-harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light of double that frequency. Materials with large hyperpolarizability values are sought after for applications in optoelectronics and photonics.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO properties of molecules like this compound. These methods can calculate the static and frequency-dependent polarizability and hyperpolarizability. For organic NLO materials, the magnitude of the first hyperpolarizability (β) is a critical parameter. It has been demonstrated that organic chromophores with conjugated donor-acceptor moieties can possess large molecular hyperpolarizabilities. researchgate.net

Theoretical calculations for similar nitroaniline derivatives provide insight into the expected behavior of this compound. For instance, studies on 2-methyl-4-nitroaniline (B30703) (MNA) have shown that the arrangement of molecules in a crystal lattice significantly impacts the bulk NLO properties. researchgate.netresearchgate.net The supermolecule approach, which models a crystal as a cluster of interacting molecules, has been used to study the linear and second-order nonlinear susceptibilities, revealing that packing effects are crucial. researchgate.net The first hyperpolarizability is influenced by intramolecular charge transfer, which is the movement of electron density from the donor to the acceptor group upon excitation. nih.gov A smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally correlates with higher polarizability and a more significant NLO response. nih.gov

Table 1: Representative Theoretical NLO Properties of Related Nitroaniline Compounds

| Compound | Method | Mean Polarizability (⟨α⟩) (esu) | Total First Hyperpolarizability (β_tot) (esu) |

| MSTD7 (a designed NFA) | M06/6-31G(d,p) | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ |

| p-Nitroaniline (gas phase) | DFT | - | ~2.0 times higher than experiment |

This table is illustrative and based on data for related compounds to provide context. Specific values for this compound require dedicated computational studies.

Partial Charge Distributions and Reactivity Sites

The distribution of partial charges within the this compound molecule is fundamental to understanding its chemical reactivity and intermolecular interactions. Computational methods, particularly Mulliken population analysis, are widely used to calculate the partial atomic charges on each atom in a molecule. researchgate.netresearchgate.net These charges provide a quantitative picture of the electron distribution and help in identifying the sites most susceptible to electrophilic and nucleophilic attack.

In this compound, the presence of the electron-withdrawing nitro group (NO₂) and the electron-donating methylsulfanyl group (-SCH₃) creates a highly polarized molecule. The nitrogen atom of the nitro group and the oxygen atoms will carry significant negative charges due to their high electronegativity and the electron-withdrawing nature of the group. Conversely, the nitrogen atom of the aniline group and the sulfur atom of the methylsulfanyl group are expected to have a less negative or even a slightly positive charge, as they donate electron density to the aromatic ring. The carbon atoms of the benzene ring will exhibit a non-uniform charge distribution, influenced by the attached functional groups.

Mulliken charge analysis of similar molecules reveals that hydrogen atoms generally possess positive charges. researchgate.net The calculation of atomic charges is instrumental in understanding electronegativity and charge transfer during a chemical reaction. researchgate.net The sites with the most negative partial charges are prone to attack by electrophiles (electron-seeking species), while sites with the most positive partial charges are susceptible to attack by nucleophiles (nucleus-seeking species).

Based on the expected electronic effects of the substituent groups:

Nucleophilic Attack: The carbon atoms attached to and ortho/para to the nitro group will be electron-deficient and thus are the most likely sites for nucleophilic attack. The hydrogen atoms, carrying positive charges, can also be involved in interactions with nucleophiles.

Electrophilic Attack: The amino group and the methylsulfanyl group increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Therefore, the carbon atoms ortho to the amino group (and meta to the nitro group) would be the most probable sites for electrophilic aromatic substitution. The oxygen atoms of the nitro group and the nitrogen of the amino group, with their high negative charges, are also potential sites for interaction with electrophiles.

The Hirshfeld surface analysis is another powerful computational tool that can be used to visualize and quantify intermolecular interactions, which are governed by the partial charge distributions. nih.gov For instance, in a related pyrimidine (B1678525) derivative, O⋯H contacts were found to be significant, highlighting the importance of hydrogen bonding in the crystal packing. nih.gov

Table 2: Predicted Partial Charge Characteristics in this compound

| Atom/Group | Expected Partial Charge | Reactivity Implication |

| Oxygen atoms (in NO₂) | Highly Negative | Site for electrophilic interaction/coordination |

| Nitrogen atom (in NO₂) | Negative | Site for electrophilic interaction |

| Nitrogen atom (in NH₂) | Negative | Site for electrophilic attack |

| Sulfur atom (in SCH₃) | Slightly Negative/Neutral | Can act as a soft nucleophile |

| Carbon atoms (ortho/para to NO₂) | Positive | Site for nucleophilic attack |

| Carbon atoms (ortho/para to NH₂) | Negative | Site for electrophilic attack |

| Hydrogen atoms | Positive | Site for nucleophilic interaction (hydrogen bonding) |

This table represents qualitative predictions based on the electronic nature of the functional groups. Precise values would require specific quantum chemical calculations.

Derivatization and Functionalization Strategies

Design and Synthesis of Functionalized Derivatives

The functional groups of 2-(methylsulfanyl)-4-nitroaniline can be selectively modified to yield a diverse library of derivatives. Key transformations target the nitro, amino, and methylsulfanyl groups.

Modification of the Nitro and Methylsulfanyl Groups: The most common derivatizations involve the reduction of the nitro group and the oxidation of the methylsulfanyl group. The nitro group is readily reduced to a primary amine using various established methods, including catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reductants like iron in acidic media (Fe/HCl), tin(II) chloride, or sodium hydrosulfite. wikipedia.orgyoutube.comorgoreview.com This transformation yields 2-(methylsulfanyl)benzene-1,4-diamine, a highly valuable intermediate with two nucleophilic amine groups.

Conversely, the methylsulfanyl group can be oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. Oxidation of similar aniline (B41778) substrates has been achieved with reagents like sodium perborate (B1237305) or peroxotungstophosphate with hydrogen peroxide. mdpi.com These reactions increase the electron-withdrawing nature of the substituent, which can be useful for tuning the electronic properties of the molecule.

| Starting Material | Reaction Type | Reagent Example(s) | Resulting Derivative |

| This compound | Nitro Reduction | Fe/HCl or H₂/Pd-C youtube.com | 2-(Methylsulfanyl)benzene-1,4-diamine |

| This compound | Sulfide (B99878) Oxidation | m-CPBA or H₂O₂ mdpi.com | 2-(Methylsulfinyl)-4-nitroaniline |

| 2-(Methylsulfinyl)-4-nitroaniline | Sulfoxide Oxidation | H₂O₂/Acetic Acid | 2-(Methylsulfonyl)-4-nitroaniline |

Interactive Data Table: Key Derivatization Reactions

Modification of the Amino Group: The amino group can undergo standard transformations common to anilines. Acylation with acyl chlorides or anhydrides yields the corresponding amides, which can serve as a protecting group or as a point for further functionalization. More significantly, the amine can be converted into a diazonium salt using nitrous acid (generated from NaNO2 and a strong acid). Diazotized nitroanilines are versatile intermediates for introducing a wide array of substituents onto the aromatic ring via Sandmeyer or related reactions, allowing the replacement of the original amino group with halogens, cyano, or hydroxyl groups. rsc.org

Use as Synthons for Complex Molecular Architectures

The structure of this compound makes it an excellent synthon, or building block, for synthesizing more complex molecules, particularly heterocyclic systems.

The most prominent application is in the synthesis of substituted benzothiazoles. nih.govorganic-chemistry.org Benzothiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. derpharmachemica.com The synthesis typically involves the condensation of a 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net While this compound is not a thiophenol itself, its derivative, 2-amino-4-nitrothiophenol (obtainable via S-demethylation), is a direct precursor. More directly, the 2-(methylsulfanyl)aniline moiety can undergo cyclization reactions. After the reduction of the nitro group to form 2-(methylsulfanyl)benzene-1,4-diamine, the resulting ortho-amino-methylsulfanyl arrangement can be utilized in condensation-cyclization reactions with various electrophiles to construct the thiazole (B1198619) ring.

| Reagent for Cyclization | Resulting Heterocyclic Core | Potential Substituent at C2 |

| Aldehydes (R-CHO) | Benzothiazole (B30560) | R (Alkyl, Aryl) |

| Carboxylic Acids (R-COOH) | Benzothiazole | R (Alkyl, Aryl) |

| Acyl Chlorides (R-COCl) | Benzothiazole | R (Alkyl, Aryl) |

| Nitriles (R-CN) | Benzothiazole | R (Alkyl, Aryl) |

Interactive Data Table: Benzothiazole Synthesis from 2-(Methylsulfanyl)aniline Derivatives

Furthermore, the diamine derivative, 2-(methylsulfanyl)benzene-1,4-diamine, having two distinct amino groups, can serve as a monomer for the synthesis of polymers or as a building block for constructing macrocyclic structures.

Development of Chromogenic and Fluorogenic Probes Based on Analogues

The electronic properties of the nitroaniline scaffold make it a suitable candidate for the development of optical sensors.

Chromogenic Probes: 4-Nitroaniline (B120555) and its derivatives are intensely colored (typically yellow) due to a strong intramolecular charge-transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group. mdpi.com Any chemical reaction that disrupts this donor-acceptor system leads to a distinct visual color change. For instance, the reduction of the nitro group to an amine completely eliminates the ICT band, rendering the compound colorless. orgoreview.com This principle can be exploited to design chromogenic probes based on this compound analogues for detecting specific reducing agents. The release of p-nitroaniline from a larger, non-colored molecule is a well-established strategy for creating chromogenic assays. mdpi.comresearchgate.net

Fluorogenic Probes: While this compound itself is not fluorescent, its derivatives can be designed as fluorogenic probes that "turn on" in the presence of a specific analyte. The core principle involves connecting the nitroaniline moiety to a fluorophore in such a way that the fluorescence is initially quenched. The analyte-triggered reaction then removes the quencher, restoring fluorescence.

Several design strategies can be envisioned:

Thiol-Reactive Probes: The sulfur atom of the methylsulfanyl group can act as a binding site for soft metal ions. A probe could be designed where a fluorophore is attached to the aniline nitrogen, with its fluorescence quenched by the sulfur atom. Coordination of a metal ion to the sulfur could disrupt this quenching effect, leading to a "turn-on" fluorescent signal.

Redox-Sensitive Probes: The nitro group is an effective fluorescence quencher. A fluorophore could be appended to the molecule, whose emission is suppressed by the nitro group via photoinduced electron transfer (PET). Upon reduction of the nitro group by a specific biological reductant (e.g., certain enzymes), the quenching is alleviated, and a fluorescent signal is produced.

Analyte-Triggered Cleavage: Analogues can be designed as substrates for specific enzymes. For example, a coumarin (B35378) fluorophore could be attached via a linker that is cleaved by an enzyme, releasing the highly fluorescent coumarin. nih.gov The specificity would be encoded in the linker structure, while the nitroaniline part could be used to tune solubility and electronic properties. This approach leverages the general strategy of using quencher-fluorophore pairs that are separated upon reaction. nih.govnih.gov

Applications in Organic Synthesis and Material Science

Utility as Synthetic Intermediates

As a synthetic intermediate, 2-(methylsulfanyl)-4-nitroaniline offers chemists a platform with diverse reactivity. The amino group can undergo diazotization, acylation, and alkylation. The nitro group can be readily reduced to an amine, opening pathways to different substitution patterns and cyclization reactions. Furthermore, the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, a transformation that dramatically alters the electronic properties of the molecule and provides further handles for modification.

The structure of this compound makes it a suitable starting material for the synthesis of important heterocyclic scaffolds.

Benzimidazoles: The synthesis of 2-substituted benzimidazoles can be achieved from o-nitroaniline derivatives. A versatile and convenient method involves the reaction of an o-nitroaniline with various aryl aldehydes in the presence of a mild reducing agent like sodium dithionite. researchgate.net This one-pot reaction proceeds via the reduction of the nitro group to an amine, which then undergoes a cyclocondensation with the aldehyde. As this compound is an o-nitroaniline derivative, it can serve as a precursor in this type of reaction to yield 5-(methylsulfanyl)-2-aryl-1H-benzimidazoles. The general reaction pathway is as follows:

Reductive amination of the nitro group to form an in situ diamine.

Condensation of the newly formed amine with an aldehyde.

Cyclization and subsequent aromatization to form the benzimidazole (B57391) ring.

This approach is notable for its mild conditions and good yields. researchgate.net Other methods for cyclizing o-nitroaniline derivatives to form benzimidazole N-oxides have also been reported, which can then be converted to the target benzimidazoles. rsc.orgresearchgate.net

Oxindoles: Oxindoles are another class of heterocyclic compounds accessible from aniline (B41778) precursors. Patented methods describe the synthesis of oxindoles by reacting an N-haloaniline with a β-thio carboxylic ester or amide. google.com This process forms an azasulfonium salt, which rearranges to an ortho-substituted aniline intermediate. Subsequent acid-catalyzed cyclization yields a 3-thio-ether-substituted-2-oxindole. While the patent demonstrates this with various anilines, including nitroanilines like m-nitroaniline, the general applicability suggests a viable route starting from this compound to produce substituted oxindoles, which are valuable scaffolds in medicinal chemistry. google.comresearchgate.netnih.gov

The distinct reactivity of the functional groups in this compound allows for its use as a foundational building block in multi-step syntheses. The primary amine can be protected, allowing for chemistry to be performed on other parts of the molecule, followed by deprotection to enable further transformations.

A key transformation is the selective reduction of the nitro group. This generates an additional amino group, creating a substituted o-phenylenediamine-type structure (specifically, 2-(methylsulfanyl)benzene-1,4-diamine). This diamine can be a precursor for various condensation reactions to form other complex heterocyclic systems or polymers. The presence of the methylsulfanyl group, which can be oxidized, adds another layer of synthetic versatility, enabling fine-tuning of the electronic and steric properties of the final products.

Role in the Synthesis of Dyes, Pigments, and Functional Materials

Substituted nitroanilines are classic precursors in the colorant industry. The synthesis of azo dyes, a major class of synthetic colorants, frequently employs 4-nitroaniline (B120555) derivatives. researchgate.net The standard procedure involves two main steps:

Diazotization: The primary amino group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. unb.ca